![molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7](/img/structure/B6463043.png)

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

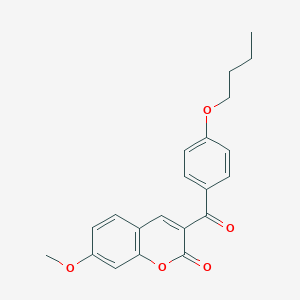

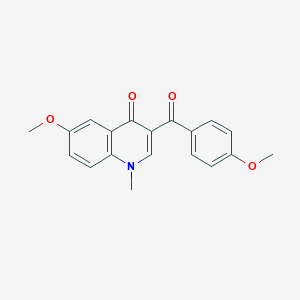

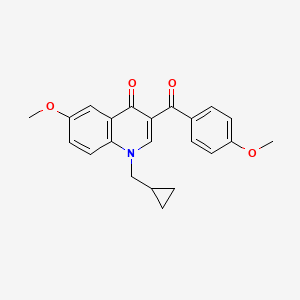

The compound “1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one” is a unique chemical with the empirical formula C15H14N4 . It has been used by early discovery researchers as part of a collection of unique chemicals . It has also been evaluated as a potential green organic corrosion inhibitor .

Synthesis Analysis

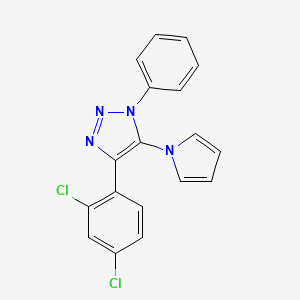

The synthesis of this compound involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor simultaneously . The average mass of the compound is 235.284 Da, and its monoisotopic mass is 235.110947 Da .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been studied for its potential to reduce the effects of corrosion on reinforcing steel in concrete .Physical And Chemical Properties Analysis

The compound exhibits several characteristic peaks in its IR spectrum, including peaks at 3134 cm-1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), and 1685 (C=O str) . Its 1H NMR spectrum in CDCl3 at 400 MHz shows signals at δ 5.26 (s, 2H, NCH2), 5.65 (s, 2H, OCH2), and 7.09–7.17 (m, 4H, 3′′-H, 4′′-H, 5′′-H, 6′′-H) .Wissenschaftliche Forschungsanwendungen

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has been studied for its potential use in the synthesis of other organic compounds. This compound has been used as a catalyst in the synthesis of pyrrolidine derivatives, and it has also been used in the synthesis of 1,2,3-triazole derivatives. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the release of pro-inflammatory cytokines. This compound has also been studied for its potential to act as an antioxidant, as it has been shown to scavenge free radicals.

Wirkmechanismus

Target of Action

It is known that the anticancer activity of triazole compounds is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the compound may interact with its targets through an adsorption mechanism . This interaction could result in changes in the activity of the target enzymes, potentially leading to the observed effects of the compound.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .

Result of Action

The compound has been evaluated as a potential green organic corrosion inhibitor, showing effectiveness in reducing the corrosion rate of steel rebar . In the context of biological activity, it has been suggested that the compound may have anticancer activity

Action Environment

The action of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be influenced by environmental factors. For example, in its role as a corrosion inhibitor, its effectiveness was assessed in a specific synthetic pore solution, suggesting that the compound’s action, efficacy, and stability may vary depending on the chemical environment .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. This compound is highly soluble in water, making it easy to work with in the lab. Additionally, this compound is relatively stable, making it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, making it an economical choice for laboratory experiments.

However, there are some limitations to the use of this compound in laboratory experiments. This compound has a limited solubility in organic solvents, making it difficult to work with in certain types of experiments. Additionally, this compound is not very stable in the presence of light and heat, making it unsuitable for certain types of experiments.

Zukünftige Richtungen

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has potential applications in the fields of organic synthesis, drug design, and drug delivery. Further research is needed to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research is needed to explore the potential of this compound for use in drug delivery systems.

Synthesemethoden

1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be synthesized using a variety of methods. One method involves the condensation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide in the presence of sodium hydroxide. This reaction yields this compound as the major product. Other methods of synthesis include the condensation of 4-phenyl-1H-1,2,3-triazole with benzaldehyde in the presence of a base, the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base, and the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base.

Eigenschaften

IUPAC Name |

1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQGIGZFFMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)

![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)

![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)